4'-Amino-biphenyl-4-carboxylic acid ethyl ester
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Overview
Description
4’-Amino-biphenyl-4-carboxylic acid ethyl ester is an organic compound with the molecular formula C15H15NO2 It is a derivative of biphenyl, featuring an amino group at the 4’ position and an ethyl ester group at the 4 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Amino-biphenyl-4-carboxylic acid ethyl ester typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated to form 4-nitrobiphenyl.
Reduction: The nitro group of 4-nitrobiphenyl is reduced to form 4-aminobiphenyl.
Carboxylation: 4-aminobiphenyl undergoes carboxylation to form 4’-Amino-biphenyl-4-carboxylic acid.
Esterification: The carboxylic acid group is then esterified with ethanol to form 4’-Amino-biphenyl-4-carboxylic acid ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4’-Amino-biphenyl-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4’-Amino-biphenyl-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Amino-biphenyl-4-carboxylic acid ethyl ester involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect biological pathways and molecular functions, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: Lacks the carboxylic acid and ester groups, making it less versatile in reactions.
Biphenyl-4-carboxylic acid: Lacks the amino group, limiting its reactivity in certain applications.
4’-Amino-biphenyl-4-carboxylic acid: The non-esterified form, which has different solubility and reactivity properties.
Uniqueness
4’-Amino-biphenyl-4-carboxylic acid ethyl ester is unique due to the presence of both amino and ester functional groups, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
ethyl 4-(4-aminophenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAWFPVAVHKGPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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